molecular formula C11H15BrClN B1521967 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 135631-91-3

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No. B1521967
M. Wt: 276.6 g/mol
InChI Key: LVPXLOLJEQJSLT-UHFFFAOYSA-N
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Description

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride (6-Br-DMTHQ) is a novel compound synthesized from 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (6-Br-DMTHQ) and hydrochloric acid. 6-Br-DMTHQ is a heterocyclic compound that belongs to the family of quinolines and is used in various scientific research applications. Its structure is similar to that of quinoline and its derivatives, which are known to have a wide range of pharmacological activities.

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride serves as a key intermediate in the synthesis of a variety of chemically and pharmacologically significant compounds. Its structural uniqueness, characterized by a combination of bromine atom and tetrahydroquinoline moiety, makes it a versatile precursor in organic synthesis.

  • Synthesis of Pi-Halogen Dimers and V-Shaped Tetrahalo Aryl Inclusion Hosts

    It has been utilized in the synthesis of 1,4,8,11-Tetrabromo-5bα,6,12bα,13-tetrahydropentaleno[1,2-b:4,5-b′]diquinoline 6, which shows efficient lattice inclusion host properties for small solvent molecules. The molecular structure exhibits a combination of inclined aromatic planes and halogen substitution, facilitating pi-halogen dimer formation where bromine atoms from two inversion-related host molecules pack in the cleft of their V-shaped partner, enhancing π⋯Br and offset face–face (OFF) interactions (Rahman et al., 2002).

  • Incorporation into Novel Chelating Ligands

    The Friedländer synthesis approach has been applied to incorporate 6-bromoquinoline into novel bidentate and tridentate ligands. These ligands, upon dimerization or under Sonogashira conditions, yield derivatives with notable optical properties, including high emission quantum yields, demonstrating the compound's utility in the development of new materials with potential applications in optoelectronics and as sensors (Hu, Zhang, & Thummel, 2003).

  • Intermediate for Biologically Active Compounds

    The compound acts as an important intermediate for the synthesis of biologically active molecules, such as GSK2126458, a potent anticancer drug. Its synthesis from 2,2-dimethyl-1,3-dioxane-4,6-dione through cyclization and substitution reactions highlights its role in medicinal chemistry and drug development (Wang et al., 2015).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition Studies: Novel 8-hydroxyquinoline derivatives synthesized from 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride have demonstrated significant corrosion inhibition properties on mild steel in acidic conditions. The study highlights the compound's potential in the development of new corrosion inhibitors, with implications for material protection and longevity in industrial applications (Rbaa et al., 2018).

Photolabile Protecting Groups

  • Photolabile Protecting Group for Biological Applications: As a photolabile protecting group, brominated hydroxyquinoline derivatives derived from 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride exhibit enhanced single-photon quantum efficiency and multiphoton-induced photolysis sensitivity. This property makes them valuable for in vivo applications, where controlled release of caged compounds is required (Fedoryak & Dore, 2002).

properties

IUPAC Name

6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11;/h3-4,7,13H,5-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPXLOLJEQJSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC2=C1C=C(C=C2)Br)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660005
Record name 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride

CAS RN

135631-91-3
Record name 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, HCl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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